4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is a complex organic compound characterized by its unique structural features that include a cyclopropane ring fused to a quinoline system. The compound has the following specifications:
This compound is of interest in various fields including organic chemistry and medicinal research due to its potential applications and unique properties.
4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is classified under heterocyclic compounds due to the presence of nitrogen within its ring structure. It is derived from quinoline and is often synthesized from simpler precursors in laboratory settings. The compound can be sourced from chemical suppliers specializing in organic chemicals and research materials .
The synthesis of 4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves several key steps:
Optimized reaction conditions are essential to maximize yield and purity during synthesis .
The molecular structure of 4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline can be represented as follows:
This structure reveals a bicyclic arrangement with a fused cyclopropane ring that contributes to its unique chemical properties .
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃N |
Molecular Weight | 159.23 g/mol |
CAS Number | 1783947-65-8 |
4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline participates in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for 4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves interactions with specific molecular targets such as enzymes or receptors. The binding of this compound can modulate enzymatic activity or receptor function, leading to various biological effects. Detailed studies are necessary to elucidate these mechanisms further and identify precise molecular targets involved in its action .
While specific data on density and boiling point are not readily available for this compound, general observations include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 159.23 g/mol |
IUPAC Name | 4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several scientific applications:
The molecular architecture of 4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline integrates two privileged pharmacophores: a quinoline heterocycle and a strained cyclopropane ring. Characterized by the fusion of a three-membered carbocycle across the [c]-face of quinoline and a methyl substituent at the 4-position, this scaffold exhibits exceptional spatial geometry and electronic properties. The bicyclic system imposes significant ring strain (≈27 kcal/mol), while the 4-methyl group induces steric and electronic perturbations critical for bioactivity [3] [6]. Such structural features enable unique binding modalities with biological targets, positioning this scaffold as a versatile template in drug design.
Quinoline chemistry originated in 1834 with Friedlieb Ferdinand Runge’s isolation of "leukol" from coal tar [9]. Early synthetic breakthroughs included the Skraup (1880) and Doebner-Miller (1883) reactions, enabling the systematic construction of quinoline cores from anilines and carbonyl precursors [2] [9]. By the mid-20th century, the antimalarial drug chloroquine highlighted quinoline’s therapeutic significance, spurring exploration of fused and substituted variants.
The integration of cyclopropane emerged as a strategic innovation in the 1990s, driven by advances in cyclopropanation techniques. A landmark study in 2002 demonstrated the stereoselective synthesis of cyclopropa[c]quinoline-1a-carboxylates via diazomethane-mediated cyclopropanation under aqueous conditions, establishing foundational methodology for scaffold access [6]. Subsequent refinements leveraged transition metal catalysis (e.g., Rh(III), Ir(I)) to improve regiocontrol and yields [2]. The historical trajectory thus reflects a progression from simple quinolines to geometrically constrained hybrids with enhanced target selectivity.
The cyclopropane fusion in 1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline confers three key biochemical advantages:
These properties underpin the scaffold’s observed antileishmanial activity. In Leishmania models, cyclopropane-fused quinolines disrupt mitochondrial membrane potential and induce apoptosis in amastigotes, with IC50 values <0.3 µM—surpassing non-fused analogs [7]. Similarly, derivatives like 5-bromo-4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline exhibit enhanced bioactivity due to synergistic effects between the cyclopropane and halogen/methyl substituents [3].
Table 1: Bioactive Cyclopropa[c]quinoline Derivatives
Compound | Structure | Key Activities |
---|---|---|
5-Bromo-4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline | Antiprotozoal lead [3] | |
Methyl 1a-carboxy-1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylate | From [6] | Enzyme inhibitor scaffold |
Synthetic Methodologies
Cyclopropanation strategies remain pivotal for scaffold construction. Key approaches include:
Table 2: Cyclopropanation Methods for Quinoline Fusion
Method | Conditions | Yield Range | Limitations |
---|---|---|---|
Diazomethane/H2O | Aqueous/organic biphasic system | 45–60% | Safety concerns with CH2N2 |
Rh(III) Catalysis | Alkynylaniline dimerization | 50–75% | Requires directing groups |
The 4-methyl group exerts multifaceted influences on the scaffold’s properties:
In antiviral quinolines, 4-methyl derivatives exhibit 3–5-fold improved potency against Zika and hepatitis C viruses compared to unsubstituted analogs, attributed to optimized hydrophobic contact with viral protease pockets [2]. Similarly, 4-methylation in cyclopropa[c]quinolines reduces IC50 against Leishmania donovani by 40% relative to des-methyl counterparts [7].
Table 3: Impact of 4-Methyl Substitution on Physicochemical Properties
Property | 4-Methyl Derivative | Unsubstituted Analog | Change |
---|---|---|---|
log P | 2.8 | 2.3 | +0.5 |
HOMO Energy (eV) | -7.1 | -7.9 | +0.8 |
Metabolic Half-life (t1/2) | 3.2 h | 1.8 h | +78% |
Compound Index
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9